3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with methyl, octyl, and methylpiperidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the substituents. Common synthetic routes include:
N-Alkylation: The purine core is alkylated using octyl halides under basic conditions to introduce the octyl group.
N-Methylation: Methylation of the purine core is achieved using methyl iodide or methyl sulfate in the presence of a base.
Piperidine Substitution:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the purine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Pentoxifylline: A purine derivative with vasodilatory properties.
Uniqueness
3-methyl-8-(4-methylpiperidin-1-yl)-7-octyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties compared to other purine derivatives
Properties
IUPAC Name |
3-methyl-8-(4-methylpiperidin-1-yl)-7-octylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-4-5-6-7-8-9-12-25-16-17(23(3)20(27)22-18(16)26)21-19(25)24-13-10-15(2)11-14-24/h15H,4-14H2,1-3H3,(H,22,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWYDFYEUPWXEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)NC2=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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